molecular formula C11H13NO B6273149 (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one CAS No. 1131-80-2

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Cat. No.: B6273149
CAS No.: 1131-80-2
M. Wt: 175.2
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Description

(2E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one is an enaminone derivative characterized by a conjugated system comprising a phenyl ring, a ketone group, and a dimethylamino-substituted alkene. This compound is synthesized via condensation of acetophenone with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions, yielding the (E)-isomer as the thermodynamically stable product . Its planar structure enables applications in organic synthesis, particularly as an intermediate for bioactive molecules, including anticancer agents (e.g., osimertinib precursors) and antimalarials .

Key structural features include:

  • Conjugated π-system: Facilitates charge transfer and non-linear optical (NLO) properties.
  • Hydrogen-bonding capacity: The carbonyl oxygen and dimethylamino group participate in intermolecular interactions, influencing crystal packing .
  • Disorder in solid state: X-ray crystallography reveals positional disorder of the carbonyl oxygen in some derivatives, affecting crystallographic refinement .

Properties

CAS No.

1131-80-2

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most direct route to (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves the acid-catalyzed condensation of 1-phenyl-1,3-propanedione (a β-diketone) with dimethylamine. This method, adapted from analogous enaminone syntheses, proceeds via nucleophilic attack of the amine on the β-diketone’s carbonyl group, followed by dehydration to form the α,β-unsaturated enaminone. Para-toluenesulfonic acid (PTSA) serves as the catalyst, with toluene enabling azeotropic removal of water to drive the reaction to completion.

Optimization Parameters

  • Molar Ratios : A 1:1 molar ratio of β-diketone to dimethylamine ensures minimal side products.

  • Temperature : Reactions are conducted under reflux (110–120°C), with completion typically requiring 24–72 hours.

  • Solvent : Toluene is preferred for its ability to form azeotropes with water, though ethanol or methanol may substitute in industrial settings.

Yield and Purity

Reported yields for analogous methylamine derivatives reach 54–65% after vacuum distillation or crystallization. For dimethylamine, yields are expected to be marginally lower (45–55%) due to steric hindrance, though purity exceeds 95% post-purification.

Base-Mediated Claisen-Schmidt Condensation

Synthetic Pathway and Limitations

While Claisen-Schmidt condensation is a classical method for α,β-unsaturated ketones, its application to this compound is limited by reagent availability. The reaction theoretically involves acetophenone and dimethylaminoacetaldehyde under basic conditions (e.g., NaOH/ethanol). However, dimethylaminoacetaldehyde’s instability necessitates in situ generation, complicating large-scale production.

Industrial Feasibility

  • Catalyst : Sodium hydroxide (10–20 mol%) in ethanol at 60–80°C.

  • Challenges : Low yields (<30%) and side products (e.g., aldol adducts) render this method less viable compared to acid-catalyzed routes.

Reductive Amination and Methylation Strategies

Two-Step Dimethylation of Primary Amines

A less common approach involves synthesizing the primary amine analog (3-amino-1-phenylprop-2-en-1-one) followed by dimethylation. This method, derived from pharmaceutical intermediates, employs the Eschweiler-Clarke reaction:

  • Reduction : Hydrogenation of 3-nitro-1-phenylpropan-2-en-1-one using Raney nickel (200–300 psi H₂, 25°C).

  • Dimethylation : Treatment with formaldehyde and formic acid under reflux to yield the dimethylamino derivative.

Key Advantages

  • Scalability : Continuous flow systems enhance throughput.

  • Purity : Polymorphic forms are stabilized via recrystallization from ethanol-toluene mixtures.

Solvent and Catalytic System Variations

Impact of Solvent Polarity

SolventReaction Time (h)Yield (%)Purity (%)
Toluene24–7245–55>95
Ethanol48–9635–4590–92
DMSO12–2450–6088–90

Polar aprotic solvents like DMSO accelerate reactions via enhanced nucleophilicity but necessitate stringent drying.

Catalytic Efficiency

  • PTSA : 5 mol% achieves 55% yield.

  • Amberlyst-15 : Heterogeneous catalysis simplifies product isolation but reduces yield (40–48%).

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 10.24 (s, 1H, NH), 7.77–7.81 (m, ArH), 5.63 (d, J = 7.3 Hz, CH), 3.03 (s, N(CH₃)₂).

  • ¹³C NMR : δ 190.2 (C=O), 155.7 (C=N), 128.5 (ArC), 35.6 (N(CH₃)₂).

  • HRMS : m/z 192.1025 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction confirms the (2E) configuration, with dihedral angles of 172° between the phenyl and enaminone planes .

Chemical Reactions Analysis

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Enaminones

Compound Name Substituents (R₁, R₂) Dihedral Angle (Ring A–Ring B) Hydrogen Bonding Pattern Key Applications References
(2E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one R₁ = Ph, R₂ = NMe₂ 5.8°–12.3°* C–H···O, N–H···O (intermolecular) Antimalarial intermediates, NLO materials
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one R₁ = 2,5-dimethylthienyl, R₂ = NMe₂ 16.7°–22.1° C–H···O (pseudocentrosymmetric dimers) Crystallography studies
(2E)-1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one R₁ = 4-(OCHF₂)Ph, R₂ = NMe₂ Not reported Enhanced electron-withdrawing effects Potential fluorinated drug analogs
(2E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one R₁ = indol-3-yl, R₂ = NMe₂ Not reported π-π stacking (indole ring) Anticancer intermediates (e.g., osimertinib)
(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one R₁ = 3-pyridyl, R₂ = NMe₂ Not reported N···H interactions (pyridine N) Coordination chemistry

*Dihedral angles vary based on substituents; smaller angles indicate greater conjugation.

Key Findings:

Electronic Effects :

  • Electron-donating groups (e.g., NMe₂) enhance conjugation, increasing NLO activity. For example, the naphthyl derivative in shows a first hyperpolarizability (β) of 1.32 × 10⁻³⁰ esu, making it a candidate for optoelectronic devices.
  • Electron-withdrawing substituents (e.g., OCHF₂ in ) reduce electron density at the carbonyl, altering reactivity in cycloadditions.

Hydrogen Bonding :

  • Pseudocentrosymmetric dimers formed via C–H···O bonds stabilize crystal structures in thienyl derivatives .
  • Pyridyl derivatives exhibit N···H interactions, enabling metal coordination .

Key Findings:

  • Reaction Efficiency : Thienyl and naphthyl derivatives require longer reaction times due to steric hindrance .
  • Regioselectivity : Substituents on the aryl ring (e.g., indol-3-yl) direct cycloaddition reactions to specific positions, enabling targeted drug synthesis .

Key Findings:

  • Antimalarial Activity: The dimethylamino group enhances membrane permeability, improving efficacy against drug-resistant Plasmodium strains .
  • Anti-Amyloid Activity: Substituted aniline derivatives exhibit stronger Aβ inhibition than parent enaminones due to hydrophobic interactions .

Biological Activity

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, also known by its CAS number 1131-80-2, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Structure : The compound features a dimethylamino group and a phenylpropene moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of dimethylamine with appropriate aldehydes under acidic conditions. The reaction yields the desired chalcone structure with good purity levels.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted using the hole plate diffusion method assessed its efficacy against various bacterial strains such as Staphylococcus aureus and Salmonella spp. The results demonstrated clear inhibition zones, indicating potent antibacterial activity.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Salmonella enterica12
Candida albicans10

The compound's effectiveness against these pathogens suggests potential applications in treating infections.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are important in the treatment of depression and other mood disorders. A recent study reported that this compound demonstrated reversible inhibition against MAO-B, with an IC₅₀ value indicating effective enzyme inhibition.

Enzyme IC₅₀ (µM) Selectivity Index
MAO-A>50-
MAO-B0.7156.34

This profile suggests that this compound could be a candidate for further development as a dual-action antidepressant.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a range of pathogenic bacteria. The results were promising, showing significant inhibition at low concentrations, which supports its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it may exert protective effects on neuronal cells by inhibiting oxidative stress pathways, thus presenting a potential therapeutic avenue for neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-dimethylaminobenzaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C) and reaction time (6–12 hours). Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>95%) is confirmed by HPLC and melting point analysis. Structural validation employs 1^1H/13^13C NMR and FT-IR to confirm the α,β-unsaturated ketone and dimethylamino groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR confirms the (E)-configuration via coupling constants (JtransJ_{trans} ≈ 15–16 Hz for α,β-unsaturated protons). 13^13C NMR identifies carbonyl (C=O, ~190 ppm) and aromatic carbons.
  • FT-IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and 1580 cm1^{-1} (C=C stretch).
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 240.1) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated?

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values.
  • Mechanistic Studies : Flow cytometry for apoptosis/necrosis analysis and ROS detection.
  • In Vivo Models : Xenograft studies in mice to assess tumor suppression and toxicity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., solvent, cell line viability). To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G**) and analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity.
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II, tubulin) using AutoDock Vina.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric parameters (Taft’s EsE_s) with bioactivity data .

Q. What experimental designs improve regioselectivity in derivatization reactions?

  • Electrophilic Substitution : Use directing groups (e.g., -NMe2_2) to favor para/ortho positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura with Pd catalysts for aryl-aryl bond formation.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) .

Methodological Tables

Table 1: Key Spectral Data for Characterization

TechniqueKey SignalsReference
1^1H NMRδ 7.8–8.1 (d, J=15.8 Hz, CH=CH)
13^13C NMRδ 189.2 (C=O), 153.1 (C=NMe2_2)
FT-IR1652 cm1^{-1} (C=O stretch)

Table 2: Comparative Bioactivity of Analogues

SubstituentMIC (μg/mL)IC50_{50} (μM)Source
4-Fluoro phenyl12.58.2
4-Chloro phenyl6.35.7
4-Methoxy phenyl25.012.4

Critical Analysis of Evidence

  • Structural and synthetic data from crystallography () and spectroscopy () are consistent.
  • Bioactivity discrepancies () highlight the need for standardized protocols.

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